H-TYR-OBZL
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Overview
Description
H-TYR-OBZL is an organic compound with the molecular formula C16H17NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-OBZL typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
H-TYR-OBZL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced aromatic compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
H-TYR-OBZL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of H-TYR-OBZL involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing cellular processes such as protein synthesis and signal transduction. The hydroxyl group on the phenyl ring allows for hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid from which H-TYR-OBZL is derived.
Phenylalanine: Another aromatic amino acid with similar structural features.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of an aromatic ring, amino group, and ester functionality. This allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2 |
InChI Key |
BVCTWRNVKLXEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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